Sissotrine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sissotrine can be synthesized through the glycosylation of Biochanin A. The process involves the reaction of Biochanin A with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycoside bond . Common glycosyl donors include glucose derivatives, and the reaction is typically catalyzed by glycosyltransferases or acidic catalysts.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources. The process includes:
Extraction: this compound is extracted from plant materials using solvents such as methanol or ethanol.
Purification: The crude extract is purified using techniques like column chromatography and crystallization to obtain pure this compound.
Drying: The purified compound is dried to obtain the final product in crystalline or powdered form.
Chemical Reactions Analysis
Types of Reactions: Sissotrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to produce Biochanin A and glucose.
Substitution: this compound can undergo substitution reactions where the glycoside moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucosidase.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Hydrolysis: Biochanin A and glucose.
Substitution: Substituted glycosides with different functional groups.
Scientific Research Applications
Sissotrine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.
Mechanism of Action
Sissotrine exerts its effects through various mechanisms:
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Molecular Targets and Pathways: this compound targets reactive oxygen species (ROS) and microbial cell membranes, modulating oxidative stress pathways and microbial viability.
Comparison with Similar Compounds
Sissotrine is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Ononin: Another glycosylated isoflavone with similar antioxidant properties.
Genistin: An isoflavone glycoside with estrogenic activity.
Daidzin: Known for its role in reducing alcohol consumption and its antioxidant properties.
Uniqueness: this compound’s unique glycosylation pattern and its potent antioxidant and antimicrobial activities distinguish it from other similar compounds .
Properties
IUPAC Name |
5-hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEUICHQZGNOHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974707 | |
Record name | 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sissotrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033990 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5928-26-7 | |
Record name | NSC289565 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sissotrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033990 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223 - 224.5 °C | |
Record name | Sissotrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033990 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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